molecular formula C23H19N3O2S B2925777 N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 450371-72-9

N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B2925777
CAS No.: 450371-72-9
M. Wt: 401.48
InChI Key: XQJVRNHRALUFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a synthetic small molecule designed for research purposes, integrating a benzamide moiety with a 4(3H)-quinazolinone core. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. The 4(3H)-quinazolinone scaffold is recognized as a privileged structure in drug discovery, demonstrating a wide range of biological activities. Specifically, derivatives of this core have been identified as promising antibacterial drug leads in the fight against drug-resistant pathogens . The structural framework is also frequently explored in anticancer research; benzamide derivatives have been documented in patents for their use as cell differentiation inducers and antineoplastic agents for treating various carcinomas and hematologic cancers, including leukemia . The presence of the sulfanylidene (thioxo) group on the quinazolinone ring can influence the compound's electronic properties and its interaction with biological targets, potentially contributing to unique mechanisms of action. Researchers may value this compound for investigating new pathways in microbiology and oncology. This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other clinical use.

Properties

CAS No.

450371-72-9

Molecular Formula

C23H19N3O2S

Molecular Weight

401.48

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C23H19N3O2S/c1-15-6-8-16(9-7-15)14-24-21(27)17-10-12-18(13-11-17)26-22(28)19-4-2-3-5-20(19)25-23(26)29/h2-13H,14H2,1H3,(H,24,27)(H,25,29)

InChI Key

XQJVRNHRALUFHC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the quinazolinone family, which has been recognized for various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2S2, with a molecular weight of approximately 373.49 g/mol. The structural characteristics include a quinazolinone core with a sulfanylidene moiety and a methylphenyl substituent, which may influence its biological interactions.

Property Value
Molecular FormulaC18H19N3O2S2
Molecular Weight373.49 g/mol
IUPAC NameThis compound
InChI KeySRLQDSXBDUQVPG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Quinazolinones have been shown to inhibit key enzymes involved in critical biological pathways. For instance, they can inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis, thereby exhibiting antitumor effects . Additionally, compounds within this class have demonstrated antibacterial activity by targeting penicillin-binding proteins (PBPs) in bacteria such as Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) .

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. Studies have shown that modifications in their structure can enhance their activity against Gram-positive bacteria, including MRSA. For example, structural variations that increase hydrophilicity or flexibility have been correlated with improved minimum inhibitory concentrations (MICs) .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several quinazolinone derivatives against MRSA strains. The results indicated that compounds with specific structural features exhibited potent activity, with some achieving MIC values as low as 0.25 µg/mL .
  • Anticancer Studies : In another investigation, the compound was tested on multiple cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Structure–Activity Relationship (SAR)

The SAR analysis of quinazolinones suggests that modifications at specific positions on the quinazolinone ring can dramatically affect biological activity. For instance:

  • Substituents on Ring A : Electron-withdrawing groups enhance antibacterial activity.
  • Linker Modifications : Variations in the linker connecting the quinazolinone core to other functional groups can influence lipophilicity and cellular uptake .

Comparison with Similar Compounds

Core Structural Features and Functional Groups

Compound Name Core Structure Functional Groups Key Substituents
Target Compound Quinazolinone Benzamide, 2-sulfanylidene 4-Methylphenylmethyl
N-[(4-Amino-5-sulfanylidene-triazol-3-yl)methyl]-4-methylbenzamide () 1,2,4-Triazole Benzamide, 5-sulfanylidene 4-Methylphenyl
4-Methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide () Coumarin-thiazole Benzamide, 2-oxochromene 4-Methylphenyl
STF-118804 () Oxazole Benzamide, tosylmethyl Pyridinylmethyl

Key Observations :

  • The target compound’s quinazolinone core distinguishes it from triazole () or coumarin-thiazole hybrids ().
  • Benzamide linkages are common across analogs, suggesting shared pharmacokinetic profiles, but substituents like 4-methylphenylmethyl may improve lipophilicity and membrane permeability .

Physicochemical Properties

  • Sulfonamide derivatives () exhibit higher aqueous solubility due to ionizable sulfonyl groups, whereas the target’s neutral benzamide may require formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.